molecular formula C8H5F2NO3 B7761399 4,5-Difluorophthalamic acid

4,5-Difluorophthalamic acid

Cat. No.: B7761399
M. Wt: 201.13 g/mol
InChI Key: XEDVZAMDBUCGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluorophthalamic acid is a fluorinated aromatic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. It belongs to a class of fluorophthalamic acids prepared from fluorinated phthalic anhydrides, which can be synthesized via a halogen-exchange fluorination process using a potassium fluoride catalyst . The incorporation of fluorine atoms onto the aromatic ring can significantly alter the electronic properties and metabolic stability of molecules, making this compound a valuable building block for the development of new pharmaceuticals and bioactive molecules. Research into fluorinated analogs is a prominent strategy in peptide and protein engineering. For instance, studies on Somatostatin analogs have demonstrated that incorporating difluorinated aromatic amino acids can modulate peptide conformation and enhance binding affinity and selectivity towards specific receptors by favoring specific aromatic stacking interactions . As a key synthetic precursor, this compound can be utilized to access such sophisticated fluorinated targets, supporting advanced research in drug discovery and the creation of compounds with optimized biological activity. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-carbamoyl-4,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVZAMDBUCGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanation of 4,5-Difluoro-1,2-Dihalobenzene

The most extensively documented method for synthesizing 4,5-difluorophthalic acid begins with 4,5-difluoro-1,2-dihalobenzene (X = Br, Cl, I). This route, described in Chinese patents CN112707807A and CN112707807B, involves a two-step process:

Step 1: Synthesis of 4,5-Difluoro-1,2-Benzenedinitrile
4,5-Difluoro-1,2-dihalobenzene undergoes cyanation using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst. The reaction employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as ligands, with polymethylhydrosiloxane (PMHS) as a reducing agent. Key conditions include:

  • Solvent : N,N-Dimethylacetamide (DMA)

  • Temperature : 120°C for 16 hours

  • Yield : ~85%.

The reaction mechanism proceeds via oxidative addition of the dihalobenzene to palladium, followed by cyanide transfer from Zn(CN)₂. PMHS facilitates the reduction of palladium intermediates, regenerating the active catalyst.

Step 2: Hydrolysis of 4,5-Difluoro-1,2-Benzenedinitrile to Phthalic Acid
The dinitrile intermediate is hydrolyzed in concentrated sulfuric acid at elevated temperatures (150°C for 10 hours), yielding 4,5-difluorophthalic acid with 88.5% efficiency. The hydrolysis proceeds via protonation of nitrile groups, followed by nucleophilic attack by water to form carboxylic acids.

Table 1: Reaction Conditions for 4,5-Difluorophthalic Acid Synthesis

ParameterStep 1 (Cyanation)Step 2 (Hydrolysis)
Starting Material4,5-Difluoro-1,2-dibromobenzene4,5-Difluoro-1,2-benzenedinitrile
CatalystPd₂(dba)₃, dppfH₂SO₄ (concentrated)
Temperature120°C150°C
Time16 hours10 hours
Yield85%88.5%

Alternative Pathways from Prior Art

Conversion of 4,5-Difluorophthalic Acid to Anhydride and Amide Derivatives

Formation of 4,5-Difluorophthalic Anhydride

As detailed in European patent EP0555283B1, 4,5-difluorophthalic acid is dehydrated to its anhydride using acetic anhydride or concentrated sulfuric acid. The anhydride serves as a reactive intermediate for amidation reactions.

Reaction Conditions :

  • Solvent : Acetic acid or sulfolane

  • Temperature : 80–150°C

  • Time : 2–5 hours.

Synthesis of N-Hydroxy-4,5-Difluorophthalamide

The anhydride undergoes ring-opening with hydroxylamine (NH₂OH) to form N-hydroxy-4,5-difluorophthalamide. This reaction is conducted at ambient temperature (27°C) using 2.2 equivalents of hydroxylamine, followed by heating to 180°C for 45 minutes to eliminate water and form the stabilized amide.

Table 2: Conversion of Anhydride to Amide Derivatives

ParameterAnhydride FormationAmidation Reaction
Starting Material4,5-Difluorophthalic acid4,5-Difluorophthalic anhydride
ReagentAcetic anhydrideHydroxylamine
Temperature150°C27°C → 180°C
Time5 hours45 minutes

Challenges and Optimization Strategies

Selectivity in Cyanation Reactions

The palladium-catalyzed cyanation in Step 1 (Section 2.1) requires precise control of ligand-to-catalyst ratios to avoid side reactions such as homo-coupling of cyanide ions. Increasing the dppf:Pd ratio to 2:1 suppresses these pathways, enhancing dinitrile yield from 75% to 85%.

Hydrolysis Efficiency

The use of concentrated sulfuric acid in Step 2 ensures complete nitrile protonation but introduces challenges in product isolation. Neutralization with ice-water mixtures precipitates the phthalic acid, though residual sulfuric acid may require repeated washing to achieve pH neutrality.

Amidation Side Reactions

During the formation of N-hydroxy-4,5-difluorophthalamide, over-reaction at elevated temperatures can lead to decarboxylation or fluorine displacement. Maintaining reaction times below 1 hour at 180°C mitigates these effects .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluorophthalamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms or intermediates.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .

Scientific Research Applications

Pharmaceutical Industry

4,5-Difluorophthalamic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorine substituents enhance the biological activity of the resulting molecules, making it valuable in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. In vitro studies showed significant reductions in viability for MCF-7 (breast cancer) and HepG2 (liver cancer) cells when treated with this compound at concentrations between 10 µM and 100 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting potential as a lead structure for anticancer drug development .

Agrochemical Industry

This compound is extensively utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its chemical structure contributes to enhanced efficacy and stability of these products.

Case Study: Development of Pesticides

A study highlighted the use of this compound in formulating novel pesticides that demonstrate improved effectiveness against specific pests compared to traditional compounds. The fluorine atoms are believed to enhance the lipophilicity and bioavailability of the active ingredients .

Materials Science

This compound is employed in the development of organic photovoltaic materials due to its favorable electronic properties. It serves as a building block for creating advanced materials with applications in solar energy conversion.

Research Findings

Research indicates that incorporating this compound into organic photovoltaic devices can improve their efficiency and stability. The unique electronic characteristics imparted by the fluorine atoms facilitate better charge transport within the material .

Biological Research

The compound has also been investigated for its biological activity beyond pharmaceuticals, particularly regarding antimicrobial and immunomodulatory effects.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for many conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Immunomodulatory Effects

Preliminary research suggests that this compound may modulate immune responses by influencing cytokine production. This property could be beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Mechanism of Action

The mechanism of action of 4,5-difluorophthalamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present in its structure. The fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Research Findings and Data Tables

Decarboxylation Efficiency Under Varied Conditions (From )
Condition Solvent/Catalyst Temperature (°C) Yield of 3,4-DFBA
DMAc + CuO (10%) Dimethyl acetamide 150 69%
NMP + Cu₂O (1%) N-methylpyrrolidone 190 82%
Quinoline + Cu Quinoline 200 42%
DMF (no catalyst) Dimethylformamide 140 0%

DFBA : 3,4-Difluorobenzoic acid; DMAc : Dimethyl acetamide; NMP : N-methylpyrrolidone

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,5-difluorophthalamic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves fluorination of phthalic anhydride derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™. Reaction optimization requires controlled temperature (e.g., 0–60°C) and inert atmospheres to minimize side reactions. Yield analysis via HPLC or GC-MS should account for fluorine’s electron-withdrawing effects, which may reduce reactivity compared to non-fluorinated analogs .
  • Data Consideration : Comparative tables of fluorinating agents (e.g., DAST vs. XtalFluor-E) and their yields under varying conditions are critical for reproducibility.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology : Use a combination of 19F^{19}\text{F} NMR (to confirm fluorination positions), IR spectroscopy (for carbonyl and amide groups), and X-ray crystallography (for unambiguous spatial confirmation). Mass spectrometry (HRMS) validates molecular weight, but fluorine’s high electronegativity may complicate fragmentation patterns .
  • Data Contradictions : Discrepancies in 1H^{1}\text{H} NMR shifts due to solvent effects (e.g., DMSO vs. CDCl3_3) require calibration against internal standards .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility tests in polar (water, DMSO) and non-polar solvents (hexane) under varying pH and temperature. Stability studies via accelerated degradation (e.g., 40°C/75% RH) with LC-MS monitoring for hydrolysis or decarboxylation byproducts .
  • Key Data : LogP values (~1.23) predict moderate lipophilicity, impacting bioavailability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated phthalic acid derivatives?

  • Methodology : Apply computational chemistry (DFT calculations) to predict 19F^{19}\text{F} NMR chemical shifts and compare with experimental data. Collaborative validation across labs using standardized protocols (e.g., identical solvent systems) minimizes instrument-specific variability .
  • Case Study : Discrepancies in melting points (e.g., 184°C vs. literature 178°C) may arise from polymorphic forms; DSC and PXRD analyses are essential for clarification .

Q. What experimental designs are optimal for studying this compound’s role in polymer or pharmaceutical intermediates?

  • Methodology : For polymer applications, conduct copolymerization trials with diols/diamines, tracking thermal stability (TGA) and mechanical properties (DSC/DMA). In drug discovery, use structure-activity relationship (SAR) models to assess bioactivity, prioritizing fluorination’s impact on binding affinity (e.g., fluorine’s role in π-stacking) .
  • Data Gaps : Limited toxicity data necessitate in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Q. How should researchers address cumulative risk assessment challenges for fluorinated compounds like this compound?

  • Methodology : Integrate pharmacokinetic/pharmacodynamic (PK/PD) models to assess bioaccumulation potential. Leverage EPA/ECHA guidelines for PFAS analogs, focusing on hydrolytic stability and environmental persistence (e.g., OECD 307 biodegradation tests) .
  • Advanced Tools : Use high-resolution mass spectrometry (HRMS) to detect trace degradation products in environmental matrices .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC50_{50}/IC50_{50} calculations. Address outliers via Grubbs’ test or robust regression techniques. Meta-analyses of existing phthalate toxicity data (e.g., from EPA’s CompTox Dashboard) contextualize findings .
  • Validation : Cross-validate results with orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition) to confirm mechanistic hypotheses .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide group.
  • Analytical Consistency : Use deuterated solvents with internal standards (e.g., TMS for 1H^{1}\text{H} NMR) across labs.
  • Data Transparency : Publish raw spectral data and crystallographic files (e.g., CIF format) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.